

# Application Notes and Protocols: Apernyl-XR for Secondary Cardiovascular Event Prevention

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These application notes provide a detailed experimental design for a Phase II clinical research study on **Apernyl**-XR, a hypothetical extended-release formulation of acetylsalicylic acid. The study aims to evaluate its efficacy and safety for the secondary prevention of cardiovascular events.

## Introduction

Acetylsalicylic acid is a cornerstone of secondary prevention for cardiovascular diseases. However, its use is associated with gastrointestinal side effects. **Apernyl**-XR is an extended-release formulation designed to improve gastrointestinal tolerability while maintaining therapeutic efficacy. This document outlines the protocol for a Phase II, randomized, double-blind, active-control study to test this hypothesis.

## **Research Question and Hypothesis**

Research Question: Is **Apernyl**-XR non-inferior to standard enteric-coated acetylsalicylic acid in preventing major adverse cardiovascular events (MACE) and does it demonstrate a superior gastrointestinal safety profile in patients with a history of coronary artery disease?

Hypothesis: **Apernyl**-XR is non-inferior to standard enteric-coated acetylsalicylic acid in terms of MACE and is associated with a lower incidence of gastrointestinal adverse events.

## **Study Design and Population**



## **Study Design**

A Phase II, randomized, double-blind, active-control, multicenter study.

## **Patient Population**

- Inclusion Criteria:
  - Age 40-85 years.
  - History of myocardial infarction (>12 months prior to enrollment).
  - Currently on a stable daily dose of 81 mg or 100 mg of enteric-coated acetylsalicylic acid for at least 3 months.
  - Willing and able to provide informed consent.
- Exclusion Criteria:
  - History of active gastrointestinal bleeding within the last 12 months.
  - Known hypersensitivity to acetylsalicylic acid or other NSAIDs.
  - Concomitant use of anticoagulants or other antiplatelet agents.
  - Severe renal or hepatic impairment.

# Experimental Protocols Randomization and Blinding

Patients will be randomized in a 1:1 ratio to receive either **Apernyl**-XR (100 mg daily) or standard enteric-coated acetylsalicylic acid (100 mg daily). Both the investigators and the patients will be blinded to the treatment allocation. An independent statistical team will perform the randomization using a computer-generated sequence.

### **Treatment**

Investigational Arm: Apernyl-XR 100 mg, one tablet orally, once daily.



- Active Control Arm: Enteric-coated acetylsalicylic acid 100 mg, one tablet orally, once daily.
- Duration of Treatment: 12 months.

### **Outcome Measures**

#### Primary Efficacy Outcome:

- Composite of major adverse cardiovascular events (MACE):
  - Cardiovascular death
  - Non-fatal myocardial infarction
  - Non-fatal ischemic stroke

#### Primary Safety Outcome:

• Incidence of major gastrointestinal bleeding (defined by GUSTO criteria).

#### **Secondary Outcomes:**

- Incidence of dyspepsia and other minor gastrointestinal symptoms (evaluated using the GSRS questionnaire).
- Platelet aggregation assays (light transmission aggregometry).
- Patient-reported outcomes on quality of life (SF-36 questionnaire).

## **Data Presentation**

All quantitative data will be summarized in the following tables for clear comparison between the two treatment arms.

Table 1: Baseline Characteristics of Study Participants



Characteristic	Apernyl-XR (N=)	Enteric-Coated ASA (N=)	p-value
Age (years, mean ± SD)			
Gender (Male/Female, %)			
BMI ( kg/m ², mean ± SD)	•		
Comorbidities (%)	•		
- Hypertension	•		
- Diabetes Mellitus	•		
- Hyperlipidemia	•		
Concomitant Medications (%)			
- Statins	•		
- Beta-blockers	•		
- ACE inhibitors/ARBs	•		

Table 2: Efficacy Outcomes at 12 Months



Outcome	Apernyl-XR (N=)	Enteric-Coated ASA (N=)	Hazard Ratio (95% CI)	p-value (non- inferiority)
Primary Composite MACE (n, %)	_			
- Cardiovascular Death				
- Non-fatal Myocardial Infarction	_			
- Non-fatal Ischemic Stroke	-			

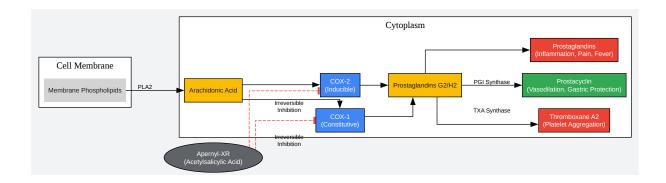
Table 3: Safety Outcomes at 12 Months

Outcome	Apernyl-XR (N=)	Enteric-Coated ASA (N=)	Relative Risk (95% CI)	p-value
Major GI Bleeding (n, %)				
Minor GI Bleeding (n, %)	_			
Dyspepsia (GSRS score, mean ± SD)				
Any Adverse Event (n, %)				
Serious Adverse Events (n, %)				

# **Visualizations**



## **Signaling Pathway of Acetylsalicylic Acid**

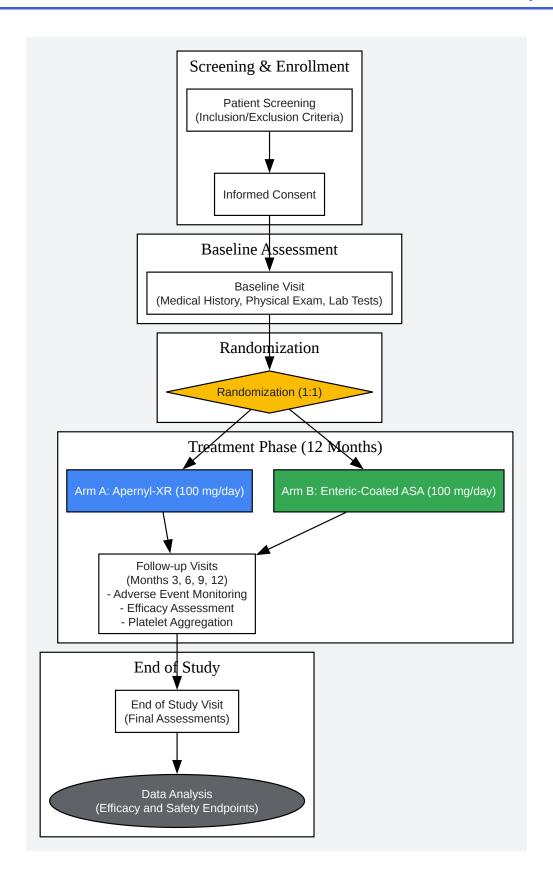


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Caption: Mechanism of action of **Apernyl**-XR via irreversible inhibition of COX-1 and COX-2 enzymes.

## **Experimental Workflow of the Clinical Study**





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Caption: Patient journey and key stages of the Apernyl-XR Phase II clinical trial.







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